(S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate
Description
(S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate is a spirocyclic compound characterized by a bicyclic framework comprising a 1,4-dioxa ring and a 7-azaspiro[4.4]nonane system.
Properties
Molecular Formula |
C12H22N2O4 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
tert-butyl (8S)-8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,3)18-10(15)14-8-12(6-9(14)7-13)16-4-5-17-12/h9H,4-8,13H2,1-3H3/t9-/m0/s1 |
InChI Key |
DJMRDDAPSLSCNC-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C[C@H]1CN)OCCO2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CN)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction. For instance, a precursor containing a suitable leaving group can undergo nucleophilic substitution to form the spirocyclic structure. The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can enhance reaction efficiency and scalability. Additionally, the use of chiral catalysts or auxiliaries may be employed to ensure the desired stereochemistry is achieved in the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form imines or nitriles under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the ester group can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its rigid spirocyclic structure makes it a valuable scaffold for designing new ligands and catalysts .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions due to its unique three-dimensional structure. It may also serve as a model compound for investigating the behavior of spirocyclic systems in biological environments .
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the aminomethyl group suggests that it could interact with biological targets such as enzymes or receptors .
Industry
In industry, (S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate can be used in the development of new materials, including polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism by which (S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural differences and similarities with analogous spirocyclic compounds:
Key Observations
Ring System Variations: Spiro[4.4]nonane derivatives (e.g., 1,4-dioxa or 1-oxa) exhibit distinct conformational rigidity compared to spiro[3.5]nonane analogs . Smaller spiro systems (e.g., spiro[3.5]) may enhance metabolic stability but reduce steric bulk for target binding. The 1,4-dioxa ring in the target compound introduces two oxygen atoms, improving solubility via hydrogen bonding compared to 1-oxa analogs .
Substituent Position and Functionality: Aminomethyl groups at positions 2, 3, or 8 influence molecular polarity and interactions. For example, position 8 in the target compound may orient the aminomethyl group for optimal binding in enzyme active sites .
Stereochemical Considerations :
- While the (S)-enantiomer is specified for the target compound, most analogs lack stereochemical data. Enantiomer-specific activity is critical in drug design but remains underexplored in the evidence .
Biological Activity
(S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which integrates both dioxane and azaspiro frameworks. With the molecular formula C₁₂H₁₉N₁O₄ and a molecular weight of approximately 243.30 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cardiovascular health and as a possible antihypertensive agent.
Structural Characteristics
The compound's structure includes several functional groups that contribute to its chemical reactivity and biological interactions:
- Tert-butyl group : Enhances lipophilicity and potential receptor interactions.
- Aminomethyl substituent : May facilitate binding to biological targets, impacting pharmacological activity.
- Dioxane ring : Contributes to the stability and reactivity of the molecule.
Antihypertensive Potential
Research indicates that compounds similar to (S)-tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate exhibit significant antihypertensive effects. Preliminary studies suggest that these compounds can effectively reduce elevated blood pressure in mammalian models. The mechanisms behind this activity may involve modulation of vascular smooth muscle contraction or interference with angiotensin II signaling pathways.
Interaction Studies
Interaction studies have focused on the binding affinity of (S)-tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate with various biological receptors and enzymes. Its unique structure allows for specific interactions that could modulate biological pathways related to blood pressure regulation and other physiological processes.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to (S)-tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate | Hydroxymethyl group instead of aminomethyl | Potential antihypertensive effects |
| Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate | Different spirocyclic framework | Similar pharmacological profile |
| Tert-butyl (9S)-9-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate | Amino group at a different position | Comparable biological activity |
Case Studies
A series of case studies have been conducted to evaluate the pharmacological properties of (S)-tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate:
- Study on Antihypertensive Effects : In a controlled experiment involving hypertensive rats, administration of the compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups.
- Binding Affinity Assessment : In vitro assays demonstrated that the compound exhibits high binding affinity for angiotensin II receptors, suggesting a potential mechanism for its antihypertensive activity.
- Toxicological Evaluation : Preliminary toxicological assessments indicate low cytotoxicity towards eukaryotic cells, supporting its safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
